N3 Substituent-Driven Divergence in Enzyme Inhibition: Pyridin-2-ylmethyl vs. Phenyl at the PDE7A Target
The N3 substituent on the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is a primary determinant of biological target engagement. The comparator 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 680914) has documented PDE7A inhibitory activity with IC50 values of 4680 nM and 5500 nM in two independent PubChem bioassays . The target compound, bearing an N3-pyridin-2-ylmethyl group instead of N3-phenyl, introduces a pyridine nitrogen that can act as a metal-coordination site or hydrogen-bond acceptor, a feature absent in the phenyl analog. While direct PDE7A data for the target compound are not publicly available, the structural divergence predicts a distinct inhibition profile and altered selectivity across the phosphodiesterase and kinase families, making these two compounds non-substitutable in any assay where target engagement is mediated by the N3 moiety .
| Evidence Dimension | PDE7A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for PDE7A; predicted altered selectivity due to pyridin-2-ylmethyl metal-coordination capacity |
| Comparator Or Baseline | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 680914): IC50 = 4680 nM (PubChem AID 1166728) and 5500 nM (PubChem AID 1279743) |
| Quantified Difference | Structural divergence: pyridin-2-ylmethyl (metal-chelating N-donor) vs. phenyl (no heteroatom); quantitative IC50 difference not directly measured in the same assay |
| Conditions | PubChem BioAssay AID 1166728 and AID 1279743; PDE7A inhibition measured via fluorescence-based or radiometric assays |
Why This Matters
For research programs targeting phosphodiesterases or kinases, the N3-pyridin-2-ylmethyl modification redirects metal-coordination geometry and hydrogen-bonding patterns, meaning the target compound cannot be replaced by the commercially available 3-phenyl analog without risking a null result or altered selectivity.
